3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide
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Overview
Description
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides This compound is characterized by the presence of a pyrazole ring substituted with a chloro group and a dimethoxyphenyl group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound in the presence of a base.
Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Azetidine ring formation: The azetidine ring is formed by reacting an appropriate amine with an epoxide or a halide under basic conditions.
Coupling reaction: The chlorinated pyrazole and the azetidine ring are coupled together using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The chloro group on the pyrazole ring may facilitate binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethoxyphenyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects intracellularly.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-methyl-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide
- 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide
- 3-[(4-fluoro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide
Uniqueness
The presence of the chloro group in 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide distinguishes it from its analogs. This substitution can significantly impact the compound’s reactivity, biological activity, and pharmacokinetic properties. The chloro group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H19ClN4O3 |
---|---|
Molecular Weight |
350.80 g/mol |
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide |
InChI |
InChI=1S/C16H19ClN4O3/c1-23-13-3-4-14(15(5-13)24-2)19-16(22)20-7-11(8-20)9-21-10-12(17)6-18-21/h3-6,10-11H,7-9H2,1-2H3,(H,19,22) |
InChI Key |
GBPDXVWKXJDRCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CC(C2)CN3C=C(C=N3)Cl)OC |
Origin of Product |
United States |
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